molecular formula C24H33N3O3 B10840070 18-Methoxycoronaridinate 2-methoxyethylamide

18-Methoxycoronaridinate 2-methoxyethylamide

Cat. No.: B10840070
M. Wt: 411.5 g/mol
InChI Key: OLGJSZRDLAADNK-SAJNPJMVSA-N
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Description

18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:

    Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.

    Amidation: Formation of the amide bond with 2-methoxyethylamine.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:

Chemical Reactions Analysis

Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products:

Scientific Research Applications

18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:

Mechanism of Action

The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .

Comparison with Similar Compounds

    18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.

    18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.

    Ibogaine: The natural alkaloid from which these derivatives are synthesized.

Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide

InChI

InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1

InChI Key

OLGJSZRDLAADNK-SAJNPJMVSA-N

Isomeric SMILES

COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC

Origin of Product

United States

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